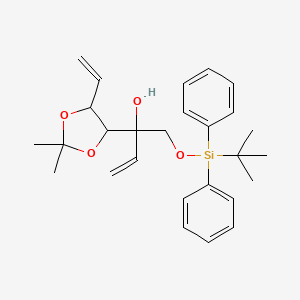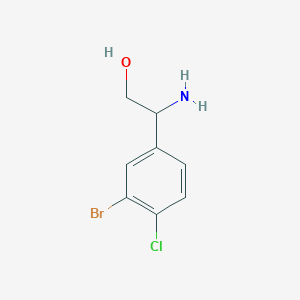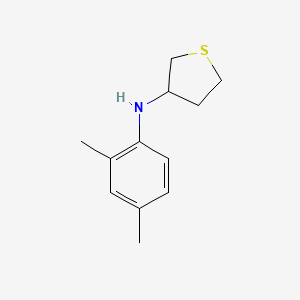
8-Aza-7-bromo-7-deazaguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Aza-7-bromo-7-deazaguanosine is a purine nucleoside analog known for its significant biological activity. This compound is structurally similar to guanosine but features modifications that enhance its therapeutic potential, particularly in targeting cancer cells. The unique structure of this compound allows it to interfere with DNA synthesis and induce apoptosis in malignant cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aza-7-bromo-7-deazaguanosine typically involves the glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with protected ribofuranose or 2’-deoxyribofuranose. This reaction can be carried out under various conditions, often requiring the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond . The reaction conditions must be carefully controlled to ensure the correct regioselectivity, resulting in either N9- or N8-glycosylated products.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing the reaction conditions for higher yields and purity, using continuous flow reactors to maintain consistent reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反応の分析
Types of Reactions: 8-Aza-7-bromo-7-deazaguanosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions include various substituted purine nucleosides, which can be further derivatized to enhance their biological activity .
科学的研究の応用
8-Aza-7-bromo-7-deazaguanosine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of novel nucleoside analogs with potential therapeutic applications.
Biology: The compound is used to study DNA synthesis and repair mechanisms due to its ability to incorporate into DNA and disrupt normal cellular processes.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research to understand nucleoside metabolism and function.
作用機序
The mechanism of action of 8-Aza-7-bromo-7-deazaguanosine involves its incorporation into DNA, where it acts as a chain terminator during DNA replication. This leads to the inhibition of DNA synthesis and triggers apoptotic pathways in cancer cells. The compound targets specific enzymes involved in DNA synthesis, such as DNA polymerases, and disrupts their normal function, leading to cell death .
類似化合物との比較
8-Aza-7-bromo-7-deazaguanosine is unique among purine nucleoside analogs due to its specific structural modifications. Similar compounds include:
8-Aza-7-deazaguanosine: Lacks the bromine atom but shares the core structure.
7-Deazaguanosine: Another analog with a similar backbone but different substituents.
Allopurinol: A well-known purine analog used to treat gout, which also exhibits antiparasitic activity.
These compounds share some biological activities but differ in their specific applications and mechanisms of action, highlighting the unique properties of this compound.
特性
分子式 |
C10H12BrN5O5 |
|---|---|
分子量 |
362.14 g/mol |
IUPAC名 |
6-amino-3-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12BrN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20) |
InChIキー |
IFDHGJWXTTXQDU-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12105159.png)

![4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B12105168.png)



![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)






![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)
